molecular formula C10H7F3N2O B11876069 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one

2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one

Katalognummer: B11876069
Molekulargewicht: 228.17 g/mol
InChI-Schlüssel: FSXNJTMRCMUXSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinazoline core with a methyl group at the 2-position and a trifluoromethyl group at the 8-position, contributing to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-trifluoromethylbenzoic acid with formamide, followed by cyclization to form the quinazoline ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.

Wirkmechanismus

The mechanism of action of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and bioactivity.

    8-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methyl group at the 2-position, affecting its reactivity and applications.

    2,8-dimethylquinazolin-4(3H)-one: Contains two methyl groups instead of a trifluoromethyl group, leading to distinct properties.

Uniqueness

2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both a methyl and a trifluoromethyl group on the quinazoline core. This combination imparts specific chemical and physical properties, such as increased lipophilicity and altered reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H7F3N2O

Molekulargewicht

228.17 g/mol

IUPAC-Name

2-methyl-8-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O/c1-5-14-8-6(9(16)15-5)3-2-4-7(8)10(11,12)13/h2-4H,1H3,(H,14,15,16)

InChI-Schlüssel

FSXNJTMRCMUXSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=C2C(F)(F)F)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.